
N(6)-(2-hydroxyisobutanoyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ε-N-2-Hydroxyisobutyryl-lysine (HibK) is a post-translationally modified amino acid that has been identified as a new type of histone mark. This compound is widely distributed in histone proteins and plays a significant role in various cellular processes, including DNA replication, DNA repair, chromosome condensation, gene regulation, spermatogenesis, and apoptosis .
Preparation Methods
The preparation of HibK involves the genetic incorporation of the modified amino acid into recombinant histones. This is achieved through the evolution of an orthogonal amber suppressor pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that genetically encodes HibK in bacteria and mammalian cells . The synthetic routes and reaction conditions for HibK are designed to facilitate its incorporation into proteins, making it a valuable tool for probing the biological function of this novel post-translational modification .
Chemical Reactions Analysis
HibK undergoes various chemical reactions, primarily involving post-translational modifications. These modifications include methylation, acetylation, crotonylation, propionylation, butyrylation, ubiquitination, biotinylation, glutarylation, succinylation, malonylation, and ADP ribosylation . These reactions can affect chromatin folding and function by altering the net charge of histones, recruiting PTM-specific binding proteins, or functioning as inhibitors for the binders with chromatin . The major products formed from these reactions are modified histones with altered biological functions.
Scientific Research Applications
HibK has a wide range of scientific research applications. In chemistry, it is used to study the effects of post-translational modifications on protein function and structure. In biology, HibK is employed to investigate the role of histone modifications in cellular processes such as gene regulation and DNA repair . In medicine, HibK is used to explore the potential therapeutic applications of histone modifications in diseases such as cancer . Additionally, HibK has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of HibK involves its incorporation into histone proteins, where it acts as a histone mark. This modification alters the net charge of lysine residues, affecting chromatin folding and function . HibK can recruit PTM-specific binding proteins or inhibit the binding of other proteins to chromatin, thereby influencing gene expression and other cellular processes . The molecular targets of HibK include histone proteins and the pathways involved in chromatin remodeling and gene regulation .
Comparison with Similar Compounds
HibK is unique among histone marks due to its specific modification of lysine residues with a 2-hydroxyisobutyryl group. This modification not only abolishes the positive charge of lysine but also introduces significant steric bulk, affecting the association of histones with DNA . Similar compounds include other post-translationally modified lysine residues such as methylated, acetylated, and ubiquitinated lysine . HibK’s unique structural and functional properties make it a valuable tool for studying histone modifications and their effects on cellular processes .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
SVPGURLIUMTWMM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C)(C(=O)NCCCCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



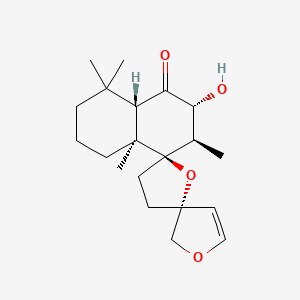
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
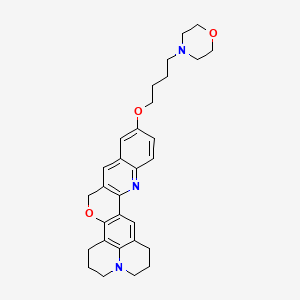
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
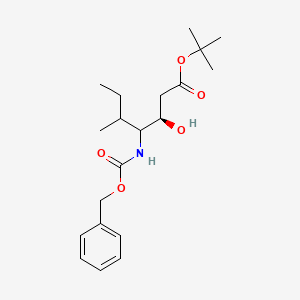
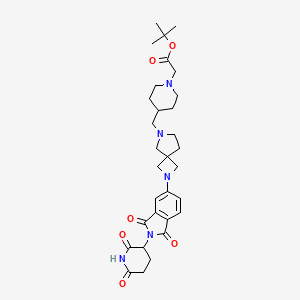
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
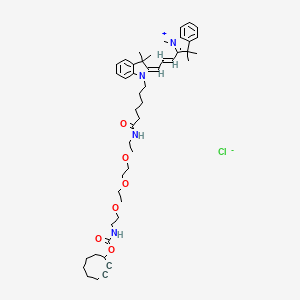

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)


![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
